molecular formula C6H14ClNO3 B2996974 3-((2-Methoxyethyl)amino)propanoic acid hydrochloride CAS No. 2248407-13-6

3-((2-Methoxyethyl)amino)propanoic acid hydrochloride

Cat. No.: B2996974
CAS No.: 2248407-13-6
M. Wt: 183.63
InChI Key: SXZVSVAJWTVEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-Methoxyethyl)amino)propanoic acid hydrochloride is a chemical compound with the molecular formula C6H14ClNO3 and a molecular weight of 183.63 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methoxyethyl)amino)propanoic acid hydrochloride typically involves the reaction of 3-chloropropanoic acid with 2-methoxyethylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually produced in a powder form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions

3-((2-Methoxyethyl)amino)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((2-Methoxyethyl)amino)propanoic acid hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-((2-Methoxyethyl)amino)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Methoxyethyl)amino)propanoic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyethyl group provides unique steric and electronic properties, making it valuable in various research applications .

Properties

IUPAC Name

3-(2-methoxyethylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-10-5-4-7-3-2-6(8)9;/h7H,2-5H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZVSVAJWTVEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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